molecular formula C11H17N B8729220 N-isopropyl-N-methylbenzylamine

N-isopropyl-N-methylbenzylamine

Cat. No.: B8729220
M. Wt: 163.26 g/mol
InChI Key: WFMUJLWWGDJDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropylbenzylamine (CAS 102-97-6), also known as N-benzylisopropylamine, is a secondary amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.24 g/mol. Structurally, it consists of a benzyl group (C₆H₅CH₂) attached to an isopropyl-substituted nitrogen atom. Key properties include 1 aromatic ring, 3 rotatable bonds, and moderate lipophilicity due to the isopropyl group .

This compound is notable in forensic science as a structural isomer of methamphetamine (MA), requiring advanced analytical techniques like LC-ESI-MS/MS for differentiation .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-benzyl-N-methylpropan-2-amine

InChI

InChI=1S/C11H17N/c1-10(2)12(3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

WFMUJLWWGDJDBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Lipophilicity : The isopropyl group in N-isopropylbenzylamine enhances its lipophilicity compared to N-methylbenzylamine, impacting its chromatographic retention time in LC-MS analysis .
  • Hydrogen Bonding: N-Benzylethanolamine’s hydroxyl group allows for hydrogen bonding, increasing its solubility in polar solvents compared to N-isopropylbenzylamine .
  • Reactivity : N-Allylbenzylamine’s allyl substituent provides sites for polymerization or electrophilic addition, unlike the saturated isopropyl group in N-isopropylbenzylamine .

Analytical Differentiation

N-Isopropylbenzylamine is distinguished from methamphetamine via LC-ESI-MS/MS using an Agilent Poroshell 120 SB-C18 column. Its isopropyl group results in a longer retention time than MA due to increased hydrophobic interactions . Similar separations apply to other analogs:

  • N-Methylbenzylamine : Elutes earlier than N-isopropylbenzylamine due to lower molecular weight and reduced hydrophobicity.
  • Benzathine benzylpenicillin : Requires distinct methods (e.g., UV detection) owing to its large, ionizable structure .

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